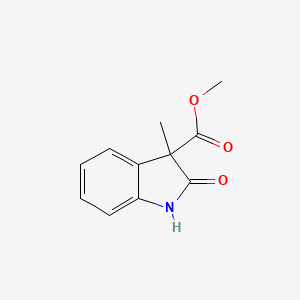

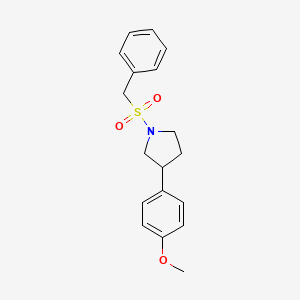

methyl 3-methyl-2-oxo-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl indole-3-carboxylate is a reagent used in the preparation of oncrasin-1 derivatives, which are novel inhibitors of the C-terminal domain of RNA polymerase II . It is the methyl ester of indole-3-carboxylic acid and plays a role as a metabolite . It has been extracted from the marine Streptomyces sp. 060524 .

Synthesis Analysis

The synthesis of methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate involves various methods . One of the methods involves the conversion of a variety of enamines into the relevant indole . This process is optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in the desired products in excellent yields and high regioselectivity .Molecular Structure Analysis

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is an important heterocyclic system that provides the skeleton to many bioactive compounds .Physical And Chemical Properties Analysis

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate is a powder with a molecular weight of 205.21 .Scientific Research Applications

Anti-Cancer Activity

Methyl 3-methyl-2-oxo-1H-indole-3-carboxylate derivatives have been synthesized and shown to inhibit the growth of melanoma, renal, and breast cancer cell lines, indicating their potential as antitumor agents (Niemyjska et al., 2012).

Chemical Synthesis and Reactions

- The compound reacts with substituted propargyl alcohols to produce lactams and carboxamides, demonstrating interesting chemical transformations (Selvaraj et al., 2019).

- Efficient synthesis of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate via Cu(I)-catalyzed intramolecular amination has been developed (Melkonyan et al., 2008).

- Research indicates a method for direct synthesis of 3-(2-oxoalkyl)indoles, showcasing a simplified approach to creating these derivatives (Pal et al., 2004).

Fluorescence Studies

Methyl 3-arylindole-2-carboxylates have been synthesized and shown to exhibit solvent-sensitive emissions, making them candidates for fluorescent probes (Queiroz et al., 2007).

Carboxylation and Related Reactions

- Research has explored carboxylation, ethoxycarbonylation, and carbamoylation of indoles, which opens up possibilities for creating diverse indole-based compounds (Nemoto et al., 2016).

- Oxime derivatives of methyl indole-3-carboxylate have been structurally examined, contributing to a deeper understanding of their chemical properties (Janes et al., 2001).

HIV-1 Inhibition

Novel 3-oxindole-2-carboxylates, structurally related to this compound, have been synthesized and shown to inhibit HIV-1 infection, suggesting potential as anti-HIV agents (Kim et al., 2022).

Electrochemical Studies

The electrochemical oxidation of related indole compounds has been investigated, providing insights into their reactivity and potential applications in various fields (Hu & Dryhurst, 1993).

Peptide and Peptoid Studies

The compound has been used in the synthesis of novel tryptophan analogs for peptide and peptoid conformation studies, indicating its utility in biochemical research (Horwell et al., 1994).

Safety and Hazards

The compound has been associated with certain hazards, including causing skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Mechanism of Action

Target of Action

Methyl 3-methyl-2-oxo-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . They are used as reactants for the preparation of various biologically active compounds, such as protein kinase inhibitors, GSK-3 inhibitors, and COX-2 inhibitors .

Mode of Action

The compound interacts with its targets, leading to various biological effects. For example, it can inhibit certain enzymes or proteins, thereby altering the normal functioning of cells . The exact mode of action can vary depending on the specific target and the biological context.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, they can inhibit protein kinases, enzymes that play key roles in signal transduction pathways . By inhibiting these enzymes, the compound can disrupt the normal signaling processes within cells, potentially leading to therapeutic effects.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the biological context. For example, if the compound targets protein kinases, it could lead to changes in cell signaling, potentially affecting cell growth and proliferation .

properties

IUPAC Name |

methyl 3-methyl-2-oxo-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(10(14)15-2)7-5-3-4-6-8(7)12-9(11)13/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZMSKKZTMWKTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC1=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2536984.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B2536998.png)

![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B2536999.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)

![1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2537003.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone](/img/structure/B2537004.png)

![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)